6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide is a chemical compound characterized by its molecular formula . This compound is a derivative of imidazo[1,2-a]pyridine, featuring a nitro group at the 6-position and an ethyl ester group at the carboxylic acid moiety, along with a hydrobromide counterion. It has gained attention due to its potential applications in medicinal chemistry and biological research, particularly in the study of hypoxic conditions in cells and as a precursor for various pharmaceutical compounds .
The compound is classified under nitroimidazole derivatives, which are known for their diverse biological activities and utility in drug discovery. Nitroimidazoles have been extensively studied since the 1950s and are recognized for their effectiveness in targeting anaerobic bacteria and hypoxic tumor cells. The specific compound discussed here is often used as an intermediate in synthesizing more complex molecules within medicinal chemistry .
The synthesis of 6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide typically involves several key steps:
The molecular structure of 6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide can be represented as follows:
The structure features a fused ring system characteristic of imidazo derivatives, with distinct functional groups that contribute to its reactivity and biological activity .
Spectroscopic data can provide insights into the compound's structure:
6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide can participate in various chemical reactions due to its functional groups:
These reactions highlight its utility as a versatile building block in organic synthesis .
The mechanism of action for 6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide primarily relates to its reduction under hypoxic conditions. The reduction process generates reactive intermediates that can interact with biological targets, making it particularly valuable in cancer research where hypoxic tumor microenvironments are prevalent. The specific pathways and molecular targets depend on the biological system being studied .
Relevant data suggest good bioavailability characteristics, making it suitable for pharmaceutical applications .
6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide has several applications:
The compound's unique properties make it a valuable tool across various fields including medicinal chemistry, biology, and materials science .
The imidazo[1,2-a]pyridine scaffold is constructed through acid-catalyzed cyclocondensation between 2-aminopyridine derivatives and α-halo carbonyl compounds. For 6-nitro derivatives, 2-amino-5-nitropyridine serves as the principal precursor due to the strategic positioning of the nitro group at the C6 position of the resultant heterocycle. This reaction typically employs bromoethylacetate in refluxing ethanol or acetonitrile, yielding the ethyl ester directly at the C2 position. Alternative methodologies include the Groebke-Blackburn-Bienaymé three-component reaction, which facilitates the coupling of 2-aminopyridines, aldehydes, and isocyanides under Lewis acid catalysis (e.g., Sc(OTf)₃ or Yb(OTf)₃) to afford 3-aminoimidazo[1,2-a]pyridines [9]. For C2-carboxylate derivatives like the target compound, however, α-halo ester substrates remain predominant. Optimization studies reveal that acetic acid catalysis at 80°C achieves 75–82% yields, while microwave irradiation reduces reaction times from hours to minutes (Table 1) [2] [9].
Table 1: Cyclocondensation Approaches for Imidazo[1,2-a]pyridine-2-carboxylate Synthesis
Method | Reagents | Conditions | Yield (%) | Time |
---|---|---|---|---|
α-Halo Carbonyl Condensation | 2-Amino-5-nitropyridine + ethyl bromopyruvate | Ethanol, reflux | 82 | 8–12 hours |
Groebke-Blackburn-Bienaymé | 2-Amino-5-nitropyridine + aldehyde + isocyanide | Sc(OTf)₃, MeCN, 80°C | 78 | 4 hours |
Metal-Free Cyclization | 2-Amino-5-nitropyridine + β-keto ester | KI/TBHP, H₂O, 50°C | 85 | 2 hours |
Critical to this synthesis is the electron-withdrawing effect of the nitro group, which reduces the nucleophilicity of the 2-amino-5-nitropyridine. This necessitates higher reaction temperatures or prolonged durations compared to unsubstituted analogs. Impurities such as N-alkylated byproducts (up to 15%) may form unless stoichiometry is tightly controlled [9].
Functionalization of the imidazo[1,2-a]pyridine core at C6 relies primarily on pre-installed nitro groups or halogenated intermediates. The nitro group is introduced via electrophilic aromatic nitration prior to cyclocondensation, as late-stage nitration risks oxidative degradation of the heterocycle. 2-Amino-5-nitropyridine is synthesized by directed ortho-metalation of 2-aminopyridine followed by quenching with nitro sources or via direct nitration using nitric acid/sulfuric acid mixtures at 0–5°C (yield: 60–70%) [10].
For halogen integration, palladium-catalyzed cross-coupling enables diversification at C6. Bromo-substituted intermediates, accessible via radical bromination (NBS, AIBN), undergo Suzuki-Miyaura reactions with aryl boronic acids under microwave irradiation (Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH/H₂O, 120°C, 15 min; yield: 80–92%) [10]. The nitro group itself serves as a versatile handle for reduction to amines (Fe/AcOH or H₂/Pd-C) or transformation to azides, though these pathways are less relevant for the target compound.
Regioselectivity challenges arise during halogenation due to competing C3 vs. C6 electrophilic substitution. The C3 position is inherently more reactive, necessitating protective group strategies or sterically hindered directing groups. Recent advances utilize copper(I)-mediated C-H functionalization with N-halosuccinimides, achieving C6 bromination with >90% regioselectivity when catalyzed by CuI/1,10-phenanthroline [2] [10].
Microwave irradiation significantly optimizes imidazo[1,2-a]pyridine synthesis, enhancing reaction kinetics and reducing byproduct formation. The cyclocondensation step benefits from solvent-free microwave protocols (150–180°C, 10–20 min), achieving yields of 88–95% compared to 70–82% under conventional heating (Table 2) [3] [6]. This method eliminates solvent decomposition risks and accelerates the rate-limiting nucleophilic addition step.
Table 2: Microwave vs. Conventional Synthesis of 6-Nitroimidazo[1,2-a]pyridine-2-carboxylate
Step | Conventional Method | Yield (%) | Microwave Method | Yield (%) | Time Reduction |
---|---|---|---|---|---|
Cyclocondensation | Ethanol, reflux, 8 hours | 82 | Solvent-free, 150°C, 15 min | 94 | 96% |
Suzuki Coupling (C6-aryl) | Toluene/EtOH, reflux, 12 hours | 75 | H₂O/EtOH, 120°C, 20 min | 89 | 83% |
Ester Hydrolysis | HCl, reflux, 6 hours | 90 | KOH, ethylene glycol, 100°C, 8 min | 95 | 92% |
Additionally, multicomponent reactions under microwave conditions consolidate synthesis steps. For instance, coupling 2-amino-5-nitropyridine, aldehydes, and ethyl bromopyruvate using CuI catalysis in a single microwave step (20 min, 180°C) furnishes the target scaffold in 91% yield [2]. Energy efficiency is markedly improved: microwave protocols consume 0.8–1.2 kWh/mol versus 8–10 kWh/mol for conventional methods. Recent innovations include aqueous microwave synthesis, where reactions proceed in water with KI/tert-butyl hydroperoxide as catalysts, eliminating metal residues and enhancing sustainability [2] [6].
Conversion of 6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester to its hydrobromide salt serves dual purposes: purification facilitation and solubility optimization. The reaction exploits the basic nitrogen (N1, pKa ≈ 5.2) of the imidazo[1,2-a]pyridine ring, which protonates readily with hydrobromic acid (HBr) in anhydrous ethyl acetate or diethyl ether. Mechanistically, this is an acid-base equilibrium driven toward salt crystallization (K_eq > 10³) due to the low solubility of the ionic form [4] [8].
Critical parameters for high-purity salt formation include:
The hydrobromide salt exhibits enhanced aqueous solubility (28 mg/mL) compared to the free base (0.3 mg/mL) due to disrupted crystal lattice energy and ionic dissociation. This property is crucial for biological evaluation, where phosphate-buffered saline (PBS, pH 7.4) solubility must exceed 100 μM. Salt dissociation pH (pH_max) occurs at 3.8–4.2, meaning gastric environments may liberate the free base, but intestinal pH maintains salt stability [4]. X-ray diffraction studies confirm protonation at N1, with bromide counterions forming hydrogen bonds (2.9–3.2 Å) to adjacent molecules, stabilizing the crystal structure [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1